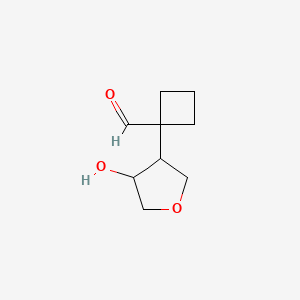

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde

Description

Properties

Molecular Formula |

C9H14O3 |

|---|---|

Molecular Weight |

170.21 g/mol |

IUPAC Name |

1-(4-hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde |

InChI |

InChI=1S/C9H14O3/c10-6-9(2-1-3-9)7-4-12-5-8(7)11/h6-8,11H,1-5H2 |

InChI Key |

HPKIUDQXVBPRJK-UHFFFAOYSA-N |

Canonical SMILES |

C1CC(C1)(C=O)C2COCC2O |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the reaction of cyclobutanone with a suitable hydroxyoxolan derivative under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and efficiency.

Chemical Reactions Analysis

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Major products formed from these reactions include carboxylic acids, alcohols, and substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

Medicine: It may serve as a precursor for the development of pharmaceutical compounds with potential therapeutic effects.

Industry: The compound is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their activity. The hydroxy group can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s overall behavior in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde with structurally analogous cyclobutane-carbaldehyde derivatives, emphasizing substituent effects on molecular properties and applications.

Structural and Functional Analysis

Substituent Effects on Reactivity and Solubility The hydroxyoxolan substituent in the target compound introduces a hydroxyl group, enabling both hydrogen-bond donation and acceptance. This increases polarity compared to 1-(oxolan-2-yl)cyclobutane-1-carbaldehyde, which lacks a hydroxyl donor . The hydroxy group may enhance aqueous solubility and influence crystal packing via H-bonding networks, as suggested by tools like Mercury CSD, which analyzes intermolecular interactions . The difluoromethyl group in 1-(difluoromethyl)cyclobutane-1-carbaldehyde introduces electronegative fluorine atoms, creating a strong electron-withdrawing effect. This could activate the aldehyde for nucleophilic reactions while improving metabolic stability, a common strategy in agrochemical and pharmaceutical design.

Molecular Weight and Applications The target compound’s higher molecular weight (168.19 g/mol) compared to its analogs reflects the added hydroxyl group and oxygen atom. This may limit volatility but improve suitability for solid-phase synthesis or crystallographic studies, where software like SHELXL or WinGX could refine its structure.

Purity and Commercial Availability

- 1-(Oxolan-2-yl)cyclobutane-1-carbaldehyde is available at 95% purity from Enamine Ltd , indicating its established synthetic accessibility. The absence of purity data for the hydroxyoxolan and difluoromethyl derivatives suggests they may require specialized synthesis or purification.

Research Findings and Implications

- Crystallographic Insights : The hydroxyoxolan substituent likely promotes dense crystal packing via H-bonds, as visualized using Mercury’s void analysis and packing-similarity tools . In contrast, the oxolan-2-yl and difluoromethyl analogs may exhibit less directional packing, relying on van der Waals interactions or halogen bonding.

- Reactivity Trends : The electron-withdrawing nature of the difluoromethyl group could accelerate aldehyde reactivity in condensation reactions (e.g., forming Schiff bases), whereas the hydroxyoxolan group’s polarity might favor aqueous-phase reactions.

- Applications : The hydroxyoxolan derivative’s H-bonding capability makes it a candidate for drug design (e.g., protease inhibitors), while the difluoromethyl analog’s stability suits agrochemical applications.

Biological Activity

1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde is a unique organic compound that has garnered attention for its potential biological activities. This compound features a cyclobutane ring and a hydroxyoxolane moiety, which may contribute to its reactivity and interactions with biological systems. Understanding its biological activity is crucial for exploring its therapeutic potential.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Where , , and correspond to the number of carbon, hydrogen, and oxygen atoms in the compound. The presence of both hydroxy and aldehyde functional groups suggests that this compound may exhibit reactivity typical of such functional groups, potentially influencing its biological interactions.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound may possess significant anticancer properties. Research has shown that structural analogs can induce apoptosis in cancer cell lines, such as HepG2. For instance, compounds with similar structures have demonstrated the ability to activate caspase pathways, leading to increased apoptosis rates in treated cells .

| Compound | IC50 (μM) | Apoptosis Induction (%) | Mechanism |

|---|---|---|---|

| Compound A | 7.9 | 22.18 | Caspase activation |

| Compound B | 6.1 | 27.51 | Cell cycle arrest |

Enzyme Inhibition

The compound's functional groups suggest potential interactions with various enzymes. Enzymatic assays indicate that similar compounds can inhibit key enzymes involved in metabolic pathways, which may contribute to their therapeutic effects against diseases like cancer .

Study on Antitumor Activity

A recent study synthesized several derivatives of cyclobutane-based compounds, including those structurally related to this compound. These derivatives were tested for their cytotoxicity against various cancer cell lines, revealing promising results in inhibiting cell proliferation and inducing apoptosis .

Key Findings:

- Cytotoxicity: Compounds exhibited IC50 values ranging from 5 to 10 μM.

- Mechanism: Induction of apoptosis was confirmed through flow cytometry analysis, showing significant increases in early and late apoptotic cells.

Q & A

Q. What spectroscopic and crystallographic techniques are critical for characterizing 1-(4-Hydroxyoxolan-3-yl)cyclobutane-1-carbaldehyde?

- Methodological Answer : Structural confirmation relies on ¹H/¹³C NMR to identify functional groups (e.g., aldehyde protons at ~9-10 ppm, hydroxyl resonance) and cyclobutane ring geometry. X-ray crystallography (via programs like SHELX or WinGX ) resolves stereochemistry and molecular packing. For purity validation, HPLC (≥99% purity thresholds, as in ) is essential. Polarimetry can assess optical activity if chiral centers exist.

Q. What synthetic strategies are effective for preparing this compound?

- Methodological Answer : Synthesis typically involves:

- Cyclobutane Formation : [2+2] photocycloaddition or ring-closing metathesis to construct the strained cyclobutane core.

- Oxolan-3-yl Functionalization : Hydroxylation via Sharpless epoxidation or enzymatic oxidation, followed by acid-catalyzed ring-opening.

- Aldehyde Introduction : Oxidation of a primary alcohol (e.g., using PCC or Swern conditions) or direct formylation (e.g., Vilsmeier-Haack reaction).

Purification often employs column chromatography (silica gel, hexane/EtOAc gradients) or recrystallization .

Advanced Research Questions

Q. How can computational tools like Mercury CSD enhance the study of this compound’s solid-state behavior?

- Void Analysis : Quantifying free space in crystal lattices to predict stability or solubility.

- Packing Motif Identification : Detecting π-π stacking or hydrogen-bonding networks (e.g., between aldehyde and hydroxyl groups).

- Comparative Studies : Overlaying structures with analogs (e.g., 1-(3-Bromothiophen-2-yl)methyl derivatives ) to assess substituent effects.

- Electron Density Maps : Validating X-ray refinement outputs (SHELXL ) to resolve disorder in the oxolane ring.

Q. What experimental approaches address contradictions in synthetic yield or characterization data?

- Methodological Answer :

- Yield Optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., Pd/C vs. enzymatic) for critical steps like hydroxylation.

- Data Cross-Validation : Compare NMR shifts with DFT-calculated values (Gaussian/PCM models) to confirm assignments.

- Crystallization Trials : Vapor diffusion (e.g., CHCl₃/hexane) to improve crystal quality for unambiguous X-ray analysis .

- Kinetic Profiling : Monitor reaction intermediates via LC-MS to identify bottlenecks (e.g., aldehyde oxidation side-reactions) .

Q. How do reaction conditions influence the aldehyde group’s reactivity in nucleophilic additions?

- Methodological Answer :

- Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize transition states in nucleophilic attacks (e.g., Grignard additions).

- pH Control : Acidic conditions protonate the aldehyde, enhancing electrophilicity; basic media may promote Cannizzaro reactions.

- Steric Considerations : Bulky nucleophiles (e.g., tert-butylamines) require longer reaction times due to cyclobutane hindrance.

- Monitoring : Use TLC (Rf tracking) or in situ IR (C=O stretch at ~1700 cm⁻¹) to optimize reaction progress .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.